17-Deshydroxyacetyl 17-Carbonyl Prednisolone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Deshydroxyacetyl 17-Carbonyl Prednisolone involves multiple steps, starting from prednisolone. The key steps include selective oxidation and reduction reactions to modify the functional groups at specific positions on the steroid backbone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 17-Deshydroxyacetyl 17-Carbonyl Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
17-Deshydroxyacetyl 17-Carbonyl Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 17-Deshydroxyacetyl 17-Carbonyl Prednisolone involves binding to glucocorticoid receptors in the cytoplasm of target cells. This complex translocates to the nucleus, where it interacts with DNA to modulate gene transcription. The compound up-regulates the expression of anti-inflammatory proteins and represses pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
- Prednisolone
- Prednisone
- Methylprednisolone
- Dexamethasone
Comparison: Compared to other similar compounds, 17-Deshydroxyacetyl 17-Carbonyl Prednisolone has unique structural modifications that enhance its stability and bioavailability. These modifications also contribute to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbaldehyde |
InChI |
InChI=1S/C20H26O4/c1-18-7-5-13(22)9-12(18)3-4-14-15-6-8-20(24,11-21)19(15,2)10-16(23)17(14)18/h5,7,9,11,14-17,23-24H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-,20-/m0/s1 |
InChI Key |
FNHIZNQCGNCRTM-OWLVHUDESA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C=O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C=O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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